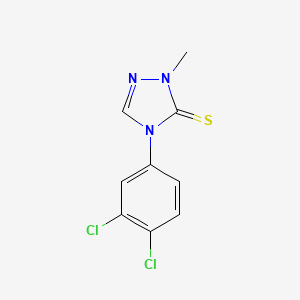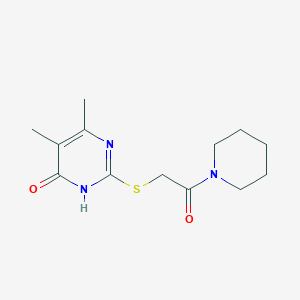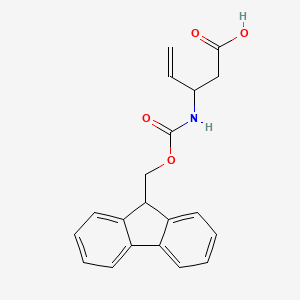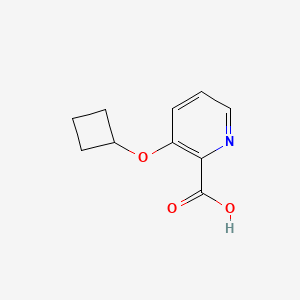
4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 3,4-dichlorophenyl group is a phenyl ring (a derivative of benzene) with two chlorine atoms attached at the 3rd and 4th positions . The term “2-methyl” indicates the presence of a methyl group (CH3) attached to the 2nd position of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the 3,4-dichlorophenyl group would likely contribute to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. The triazole ring is known to participate in various chemical reactions . The dichlorophenyl group might also influence the compound’s reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the triazole ring and the dichlorophenyl group) would affect properties like solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of derivatives of 1,2,4-triazole compounds have been extensively studied. For instance, Yeo et al. (2019) synthesized a closely related compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, through hetero-cyclization. This compound was characterized using X-ray crystallography, NMR, IR, and UV spectroscopy, highlighting the structural properties and the potential for further applications in materials science and chemical synthesis Yeo, A. Azizan, & E. Tiekink, 2019.
Corrosion Inhibition
The corrosion inhibition properties of triazole derivatives on metals have been a significant area of research. Lagrenée et al. (2002) investigated the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media, showcasing the compound's high efficiency as a corrosion inhibitor, which could be applied in protecting industrial metals Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002.
Material Science and Supramolecular Chemistry
Research into the supramolecular chemistry of triazole derivatives has provided insights into their potential applications in material science. For example, Shirinkam et al. (2014) detailed the preparation, spectroscopic characterization, and crystal structure of a mixed-ligand silver(I) complex with 1,2,4-triazole-based Schiff base and triphenylphosphine. The study discussed the complex's potential applications in the development of new materials with unique properties Shirinkam, Tabatabaee, Kukovec, Oliver, & Ghassemzadeh, 2014.
Antifungal and Antibacterial Activities
The biological activities of triazole derivatives, particularly their antifungal and antibacterial properties, have also been explored. Yu-gu (2015) synthesized Schiff base sulfur ether derivatives containing 1,2,4-triazole unit and evaluated their antifungal activity, indicating the potential for these compounds in developing new antifungal agents Zheng Yu-gu, 2015.
Mecanismo De Acción
Target of Action
For instance, compounds with a 3,4-dichlorophenyl moiety have been associated with the inhibition of photosynthesis and the modulation of the serotonin-norepinephrine-dopamine reuptake system .
Mode of Action
Related compounds such as propanil, which also contains a 3,4-dichlorophenyl moiety, act by inhibiting photosynthesis and co2 fixation . Another compound, 3,4-dichloromethylphenidate, acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor .
Biochemical Pathways
For instance, propanil inhibits the electron transport chain reaction in photosynthesis, preventing the conversion of CO2 to carbohydrate precursors .
Pharmacokinetics
Similar compounds such as 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly through the renal system .
Result of Action
For example, propanil inhibits the development of weeds by disrupting their photosynthesis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c1-13-9(15)14(5-12-13)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVLNXWZQLEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/no-structure.png)
![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2861257.png)

![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)
![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)


![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)

![1-(4-Fluorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861268.png)
